Human P2X7 Antagonism and Species Selectivity
N-1-Adamantyl-2,3-dichlorobenzamide inhibits the human P2X7 receptor with an IC50 of 63.1 nM in a functional calcium flux assay using human 1321N1 astrocytoma cells [1]. In contrast, its potency at the rat ortholog is markedly reduced (IC50 813 nM), yielding a 12.9-fold species selectivity window favoring the human receptor [1]. This selectivity ratio distinguishes it from fluorinated adamantanyl benzamide analogs such as compound 33, which retain comparable potency at both human (IC50 30.9 nM) and mouse (Ki 23 nM) P2X7 receptors [2]. The species dependence of the 2,3-dichloro analog is a critical parameter for experimental design involving rodent models.
| Evidence Dimension | P2X7 receptor antagonism – human vs. rat potency and species selectivity ratio |
|---|---|
| Target Compound Data | Human P2X7 IC50 63.1 nM; Rat P2X7 IC50 813 nM; Selectivity ratio (rat/human) = 12.9 |
| Comparator Or Baseline | Fluorinated analog 33 (3,5-difluoro): Human P2X7 IC50 30.9 nM; Mouse P2X7 Ki 23 nM; Selectivity ratio (mouse/human) ≈ 0.74 |
| Quantified Difference | Target compound is 12.9-fold human-selective vs. comparator analog 33 which is approximately non-selective (0.74-fold). This represents a >17-fold difference in species selectivity index. |
| Conditions | Human: 1321N1 cells, calcium flux FLIPR assay; Rat: recombinant P2X7 receptor; Mouse: binding affinity Ki. Data from BindingDB/ChEMBL and Wilkinson et al. 2017. |
Why This Matters
The pronounced human selectivity of the 2,3-dichloro compound makes it a superior choice for human-target validation studies while requiring careful interpretation when used in rodent disease models, directly impacting translational experimental design.
- [1] BindingDB BDBM50404091 (CHEMBL441479). Antagonist activity at human P2X7 (1321N1 cells, calcium flux) IC50 63.1 nM; human recombinant IC50 65 nM; rat recombinant IC50 813 nM. View Source
- [2] Wilkinson SM, Barron ML, O'Brien-Brown J, et al. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. 2017;8(11):2374-2380. Table 2: Compound 33 hP2X7 IC50 30.9 nM, mP2X7 Ki 23 nM. View Source
